2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloroaniline and 2-methoxyaniline.
Formation of Quinazoline Core: The quinazoline core is formed through a cyclization reaction involving the starting materials and appropriate reagents.
Substitution Reactions: The chlorophenyl and methoxyphenyl groups are introduced through substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various substituted quinazoline derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting cellular processes.
Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.
DNA Interaction: The compound could interact with DNA, influencing gene expression and cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorophenyl)quinazolin-4-amine
- N-(2-methoxyphenyl)quinazolin-4-amine
- 2-(2-methoxyphenyl)-N-(2-chlorophenyl)quinazolin-4-amine
Uniqueness
2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinazoline derivatives.
Properties
Molecular Formula |
C21H16ClN3O |
---|---|
Molecular Weight |
361.8 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-N-(2-methoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H16ClN3O/c1-26-19-13-7-6-12-18(19)24-21-15-9-3-5-11-17(15)23-20(25-21)14-8-2-4-10-16(14)22/h2-13H,1H3,(H,23,24,25) |
InChI Key |
APNDPTGDBYLUDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.